molecular formula C6H3ClFIO2S B13473172 2-Fluoro-4-iodobenzene-1-sulfonyl chloride CAS No. 583047-48-7

2-Fluoro-4-iodobenzene-1-sulfonyl chloride

Cat. No.: B13473172
CAS No.: 583047-48-7
M. Wt: 320.51 g/mol
InChI Key: ZLTQLOZWUFFDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodobenzene-1-sulfonyl chloride is an organosulfur compound that features both fluorine and iodine substituents on a benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Fluoro-4-iodobenzene. One common method is the reaction of 2-Fluoro-4-iodobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and iodine substituents along with a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science .

Properties

CAS No.

583047-48-7

Molecular Formula

C6H3ClFIO2S

Molecular Weight

320.51 g/mol

IUPAC Name

2-fluoro-4-iodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(9)3-5(6)8/h1-3H

InChI Key

ZLTQLOZWUFFDHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.